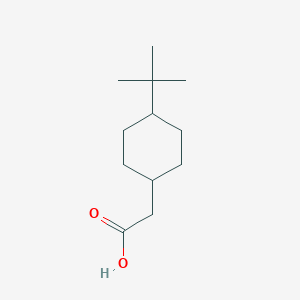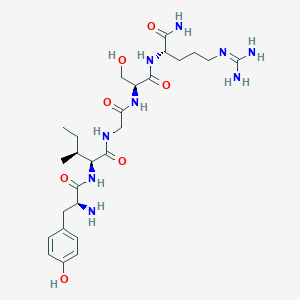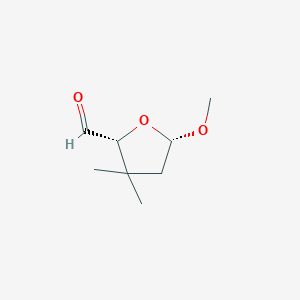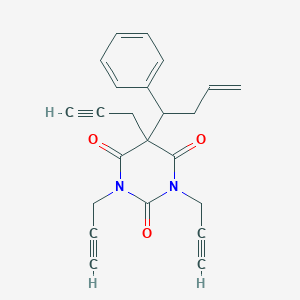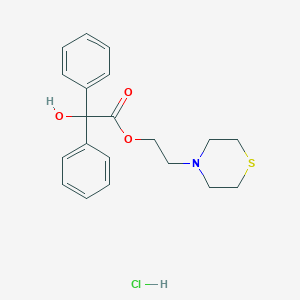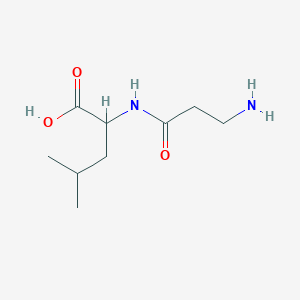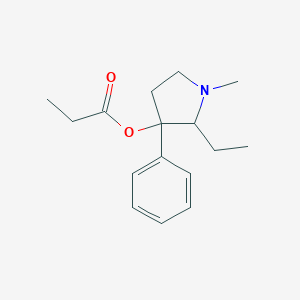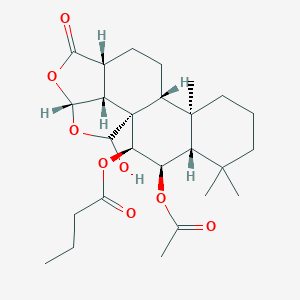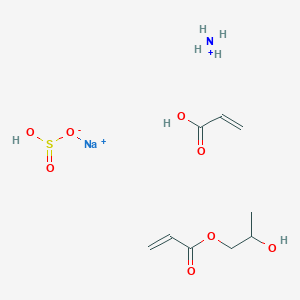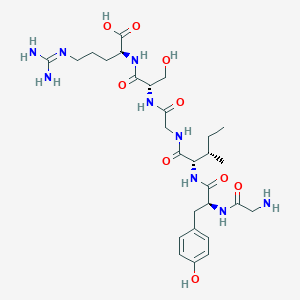![molecular formula C11H8ClNO2 B025669 6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline CAS No. 106488-48-6](/img/structure/B25669.png)
6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been studied extensively for its biological activities and has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of 6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of various diseases. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the signaling pathways that regulate cell growth and differentiation.
Effets Biochimiques Et Physiologiques
6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of various microbial strains. In addition, it has been shown to improve cognitive function and reduce oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline in lab experiments include its high potency and selectivity towards specific enzymes and signaling pathways. It also exhibits low toxicity and has a favorable pharmacokinetic profile. However, the limitations of using this compound in lab experiments include its low solubility in water and the need for specialized equipment and techniques for its synthesis and analysis.
Orientations Futures
There are several future directions for the research on 6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline. One area of research is the development of new synthetic methods to improve the yield and purity of this compound. Another area of research is the identification of new therapeutic applications for this compound, particularly in the treatment of neurological disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to optimize its pharmacokinetic properties for clinical use.
Conclusion:
In conclusion, 6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline is a promising compound that has shown potential therapeutic applications in various scientific research studies. The synthesis of this compound has been optimized to obtain high yields and purity. It exhibits anti-inflammatory, anticancer, and antimicrobial activities and has shown potential use in the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action and optimize its pharmacokinetic properties for clinical use.
Méthodes De Synthèse
The synthesis of 6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline involves a multi-step process that includes the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 2-aminobenzyl alcohol in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain 6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline. The synthesis of this compound has been optimized to obtain high yields and purity.
Applications De Recherche Scientifique
6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory, anticancer, and antimicrobial activities. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
106488-48-6 |
|---|---|
Nom du produit |
6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline |
Formule moléculaire |
C11H8ClNO2 |
Poids moléculaire |
221.64 g/mol |
Nom IUPAC |
6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline |
InChI |
InChI=1S/C11H8ClNO2/c12-11-8-4-2-1-3-7(8)10-9(13-11)5-14-6-15-10/h1-4H,5-6H2 |
Clé InChI |
SYXMYVVMCCNPBJ-UHFFFAOYSA-N |
SMILES |
C1C2=C(C3=CC=CC=C3C(=N2)Cl)OCO1 |
SMILES canonique |
C1C2=C(C3=CC=CC=C3C(=N2)Cl)OCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



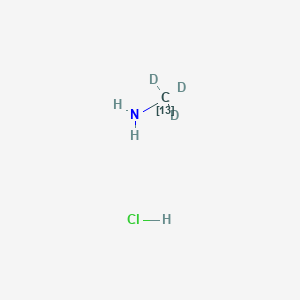
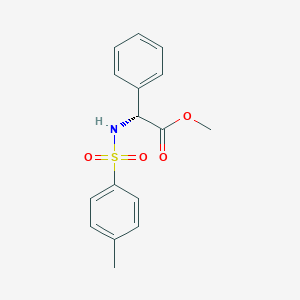
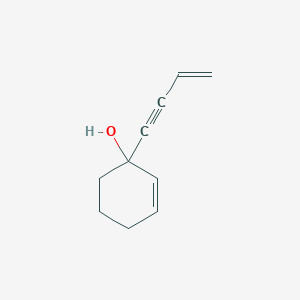
![Thieno[3,2-b]pyridin-7-ol](/img/structure/B25592.png)
